2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure and diverse chemical properties. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing xanthine oxidase inhibitors used in treating conditions like hyperuricemia and gout. The compound is also noted for its biological activities, including antimicrobial and anti-inflammatory properties.
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is classified as a pyrimidine derivative, which is a significant class of compounds in pharmaceutical chemistry due to their wide range of biological activities. It falls under the category of carboxylic acids due to the presence of the carboxyl functional group in its structure .
The synthesis of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves several key steps:
Catalysts like sodium hydride may be employed to facilitate the cyclization process. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors in industrial settings for scalability.
The molecular structure of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. The cyclopropylmethyl group is attached to the nitrogen atom at position 2, while a carboxylic acid group is located at position 5.
The compound can undergo various chemical reactions typical of pyrimidine derivatives:
These reactions can be utilized to modify the compound's structure for enhanced biological activity or to create derivatives with specific pharmacological properties .
The mechanism of action for 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid primarily involves its role as an inhibitor of xanthine oxidase. By inhibiting this enzyme, the compound reduces uric acid production, which is beneficial in treating gout and hyperuricemia.
Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .
Relevant analyses suggest that the compound exhibits typical behavior for carboxylic acids and heterocycles, including reactivity towards electrophiles due to the electron-rich nitrogen atoms in the ring .
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has various applications in scientific research:
The discovery and development of 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS: 1537523-75-3; C₉H₁₀N₂O₃; MW: 194.19 g/mol) represent a strategic evolution in xanthine oxidase (XO) inhibitor design [1] [3] [4]. This compound belongs to the dihydropyrimidine carboxylic acid class, a structural family gaining prominence post-2010 as researchers sought alternatives to purine-based XO inhibitors like allopurinol (approved 1966) and febuxostat (approved 2009) [3] [4]. The historical impetus stemmed from clinical limitations of first-generation agents:
The cyclopropylmethyl-substituted dihydropyrimidine emerged as a non-purine alternative designed to bypass metabolic liabilities. Its core combines two pharmacophoric elements:
Table 1: Evolution of Xanthine Oxidase Inhibitors
Generation | Representative Agent | Core Scaffold | Clinical Limitations |
---|---|---|---|
First (1960s) | Allopurinol | Purine analog | Hypersensitivity, renal toxicity |
Second (2000s) | Febuxostat | Thiazole | Cardiovascular mortality |
Third (2010s+) | 2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | Dihydropyrimidine carboxylic acid | Under investigation |
Patent analyses (e.g., US9468661B2) reveal intensified interest post-2015 in bicyclic nitrogen heterocycles incorporating cyclopropyl groups for enhanced target specificity [7]. The cyclopropylmethyl moiety in this compound likely optimizes hydrophobic packing within XO’s subpockets while resisting enzymatic oxidation—a metabolic vulnerability of larger alkyl chains [1] [7].
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exemplifies rational heterocyclic optimization for precision pharmacology. Its structure enables three key advances in targeted therapy development:
Bioisosteric Innovation: The dihydropyrimidine core serves as a non-classical bioisostere for purine-based scaffolds. Replacing the imidazole ring of allopurinol with a pyrimidinone retains hydrogen-bonding capacity (N-H and C=O groups) while eliminating metabolic activation pathways [4]. Computational modeling confirms near-superimposable positioning of the carboxylic acid and xanthine’s C8 carbonyl within XO’s molybdopterin center [3] .
Synthetic Versatility: The molecule’s reactivity enables diversification at multiple sites:
Table 2: Synthetic Applications of Pyrimidine Carboxylic Acid Scaffolds
Position | Modification | Structural Impact | Biological Rationale |
---|---|---|---|
C5-carboxylic acid | Esterification → Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylate | Enhanced membrane permeability | Prodrug delivery [5] |
C2-substituent | Cyclopropylmethyl → Methylsulfonylmethyl | Increased acidity/binding polarity | Alternative H-bonding motifs |
N1-H | Alkylation → 1-(2-Methoxyethyl) derivatives | Blocked tautomerization | Stabilized binding conformation [6] |
Recent heterocyclic hybrids—such as oxadiazole-indole conjugates (IC₅₀ = 0.36 μM for compound 1h [4])—validate the pyrimidine carboxylic acid template as a privileged scaffold. Incorporating cyclopropylmethyl groups into such architectures further refines pharmacodynamics by balancing lipophilicity (cLogP ≈ -1.0) and polar surface area (≈80 Ų) for renal clearance optimization [1] . These innovations underscore this compound’s role as both a standalone therapeutic candidate and a structural blueprint for next-generation enzyme inhibitors targeting metabolic disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: